
4-Iodo-7-methoxy-1H-indole
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Overview
Description
4-Iodo-7-methoxy-1H-indole: is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-7-methoxy-1H-indole typically involves the iodination of 7-methoxyindole. One common method is the electrophilic substitution reaction using iodine and an oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Iodo-7-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding indole-3-carboxaldehydes or indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming 7-methoxyindole.
Substitution: The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or Grignard reagents in the presence of a catalyst
Major Products:
Oxidation: Indole-3-carboxaldehydes or indole-3-carboxylic acids.
Reduction: 7-Methoxyindole.
Substitution: Various substituted indoles depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Indole derivatives, including 4-Iodo-7-methoxy-1H-indole, have been extensively studied for their anticancer properties. Research indicates that compounds with the indole structure can induce apoptosis in cancer cells and inhibit tumor growth. A notable study demonstrated that 3-aroyl indoles exhibit potent cytotoxicity, suggesting that this compound could be synthesized as part of a series to evaluate its therapeutic potential against various cancer types .
Neurodegenerative Disorders
Indole derivatives have also shown promise in treating neurodegenerative diseases. The compound NC008-1, an indole derivative, has been highlighted for its neuroprotective effects. It is plausible that this compound could be explored for similar neuroprotective mechanisms, contributing to the development of new treatments for conditions like Alzheimer’s and Parkinson’s disease .
Synthesis and Functionalization
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods, including regioselective iodination techniques that enhance yield and selectivity. Recent advancements in synthetic methodologies allow for the efficient production of polysubstituted indoles, which can include this compound as a key intermediate or final product .
Material Science
Organic Light Emitting Diodes (OLEDs)
Indoles are being investigated for their application in organic electronics, particularly in OLED technology. The unique electronic properties of indoles make them suitable candidates for use as emissive materials in OLEDs. The incorporation of iodine and methoxy groups can fine-tune their photophysical properties, potentially leading to enhanced performance in display technologies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Iodo-7-methoxy-1H-indole involves its interaction with various molecular targets and pathways. It can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
4-Iodo-1H-indole: Lacks the methoxy group at the 7-position.
7-Methoxy-1H-indole: Lacks the iodo group at the 4-position.
4-Bromo-7-methoxy-1H-indole: Similar structure but with a bromine atom instead of iodine
Uniqueness: 4-Iodo-7-methoxy-1H-indole is unique due to the presence of both the iodo and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various scientific research applications .
Biological Activity
4-Iodo-7-methoxy-1H-indole is an indole derivative notable for its diverse biological activities. Its structure, characterized by an iodine atom at the fourth position and a methoxy group at the seventh position of the indole ring, contributes to its unique properties. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer research.
The molecular formula of this compound is C10H9INO2, with a molecular weight of approximately 301.97 g/mol. The indole framework consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, which enhances its reactivity and biological interactions.
Antimicrobial Activity
Indole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that this compound exhibits activity against various pathogens, suggesting its potential as an antimicrobial agent. The mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Anticancer Activity
Research has highlighted the anticancer potential of this compound. It has shown cytotoxic effects against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance, studies have reported IC50 values ranging from 9.3 to 33.9 µM against adenocarcinoma and murine mammary tumor cell lines . This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Comparative analysis with other indole derivatives reveals that modifications at specific positions can enhance or diminish biological activity:
Compound Name | Structural Features | Unique Properties |
---|---|---|
5-Methoxyindole | Methoxy group at position 5 | Exhibits different biological activities |
4-Methylindole | Methyl group at position 4 | Known for its role in neurotransmitter synthesis |
6-Iodoindole | Iodine at position 6 | Different reactivity patterns compared to 4-Iodo |
7-Methylindole | Methyl group at position 7 | Often used in neuroprotection studies |
4-Bromo-7-methoxyindole | Bromine instead of iodine at position 4 | Altered reactivity in electrophilic substitution |
This table illustrates how structural variations can lead to distinct biological profiles, making these compounds valuable for various therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activity of indoles, including derivatives like this compound:
- Antimicrobial Efficacy : A study investigated the antimicrobial properties of various indoles, finding that compounds with halogen substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Research on the cytotoxic effects of indole derivatives revealed that those with iodine substitutions showed promising results in inhibiting cancer cell growth, with specific attention to their mechanisms of action involving apoptosis induction .
- Mechanistic Insights : Investigations into the interaction of this compound with biological targets suggest it may influence cellular signaling pathways related to apoptosis and proliferation, although further studies are needed to elucidate these mechanisms fully.
Properties
Molecular Formula |
C9H8INO |
---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
4-iodo-7-methoxy-1H-indole |
InChI |
InChI=1S/C9H8INO/c1-12-8-3-2-7(10)6-4-5-11-9(6)8/h2-5,11H,1H3 |
InChI Key |
IKKMCVJUTVSSRA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)I)C=CN2 |
Origin of Product |
United States |
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